molecular formula C9H13NO2S B2913235 2-Pentylthiazole-4-carboxylic acid CAS No. 386730-25-2

2-Pentylthiazole-4-carboxylic acid

Cat. No.: B2913235
CAS No.: 386730-25-2
M. Wt: 199.27
InChI Key: MHVIMKREDSFNGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Pentyl-1,3-thiazole-4-carboxylic acid involves several steps. One common synthetic route includes the condensation, alkylation, and saponification reactions using appropriate starting materials . The yield, melting point, and spectral data (IR, 1H NMR, and 13C NMR) are essential for characterizing the synthesized compound .


Physical and Chemical Properties Analysis

Scientific Research Applications

Structural Insights and Synthesis

  • Crystal Structures of Thiazolidine Carboxylic Acids : The first crystal structures of thiazolidine-4-carboxylic acids, derived from the condensation of l-cysteine with d-galactose and d-mannose, reveal their zwitterionic nature and provide insights into their molecular conformations and stabilization mechanisms. Such structural elucidation can aid in understanding the reactivity and potential applications of thiazolidine derivatives in medicinal chemistry and materials science (Tarnawski, Ślepokura, & Lis, 2011).

  • Synthesis and Biological Activities : The design and synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrate their fungicidal and antiviral activities. This indicates the potential of such compounds in developing new antifungal and antiviral agents, highlighting the importance of the thiazole core in bioactive molecules (Fengyun et al., 2015).

Functional Applications

  • Antioxidant and Geriatric Medicine Potential : Thiazolidine-4-carboxylic acid and its derivatives have shown revitalizing effects on age-related biochemical variables in blood and tissues, suggesting their potential as dietary supplements to slow aging processes. This could open avenues for their use in geriatric medicine and wellness (Weber, Fleming, & Miquel, 1982).

  • Cancer Treatment and DNA Interaction : A Cu(II) complex of a thiazolidine-4-carboxylic acid derivative exhibits DNA binding, nuclease activity, and inhibitory activity against colon cancer cells. Such studies are crucial for the development of novel anticancer therapeutics, showcasing the role of thiazolidine derivatives in medicinal chemistry and oncology (Thalamuthu et al., 2013).

  • Corrosion Inhibition : Research on thiazole derivatives, including thiazolidine-4-carboxylic acids, has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is significant for the chemical industry and materials science, where corrosion resistance is crucial (Khaled & Amin, 2009).

Safety and Hazards

  • Hazard Statements : It is classified as a warning substance (H302, H315, H319, H335) .
  • Precautionary Measures : Handle with care, avoid ingestion, and use appropriate protective equipment .

Properties

IUPAC Name

2-pentyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVIMKREDSFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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